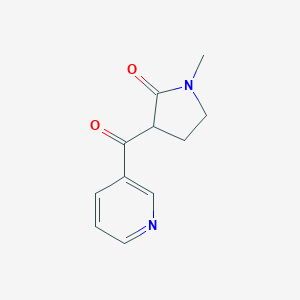

1-乙酰-4-苯甲酰哌啶

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-acetyl-4-benzoylpiperidine, often involves strategic functionalization to introduce acetyl and benzoyl groups. For example, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the versatility of piperidine scaffolds for functional modification (Sugimoto et al., 1990). Additionally, microbiological transformations have been employed to synthesize hydroxy derivatives of 1-benzoylpiperidine, showcasing the utility of biocatalysis in obtaining structurally diverse piperidines (Parshikov et al., 1992).

Molecular Structure Analysis

The molecular structure of 1-acetyl-4-benzoylpiperidine derivatives can be elucidated using various spectroscopic techniques. For instance, structural and antimicrobial studies of some piperidin-4-ones have provided insight into the conformational preferences and electronic structure of these compounds, highlighting the impact of substituent positioning on molecular geometry (Aridoss et al., 2008).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For instance, the synthesis and characterization of pyrazoline-zinc complexes demonstrate the reactivity of piperidine-based ligands towards metal coordination, leading to the formation of complexes with interesting structural features (Someya et al., 2011).

Physical Properties Analysis

The physical properties of 1-acetyl-4-benzoylpiperidine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents and the overall molecular conformation. Research into the synthesis and properties of related compounds provides valuable data on how structural variations affect these physical properties (Mercadante et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-acetyl-4-benzoylpiperidine, including reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are central to its utility in synthetic chemistry. Studies on the reactivity and functionalization of piperidine derivatives offer insights into the chemical behavior and potential applications of these compounds (Jaso et al., 2003).

科学研究应用

抗乙酰胆碱酯酶活性

1-乙酰-4-苯甲酰哌啶衍生物表现出强大的抗乙酰胆碱酯酶(抗AChE)活性。这种性质在抗痴呆药物的背景下至关重要。例如,某些衍生物在被大型基团取代时,显示出增强的抗AChE活性。其中一种化合物对AChE的亲和力比对BuChE高出18,000倍,这对治疗阿尔茨海默病具有重要意义(Sugimoto et al., 1990)。

阿尔茨海默病的潜在治疗

将特定基团引入苯甲酰哌啶结构中可以导致具有显著抑制作用的化合物,突显了它们作为阿尔茨海默病的姑息治疗潜力(Villalobos et al., 1994)。

对AMPA受体动力学的影响

已经证明苯甲酰哌啶化合物会影响α-氨基-3-羟基-5-甲基-4-异恶唑丙酸型谷氨酸受体的动力学特性。这种影响对于理解这些化合物的神经生理学影响至关重要(Arai et al., 1996)。

微生物合成

1-苯甲酰哌啶衍生物可以通过微生物合成法合成,为生产这些化合物提供了一种潜在的可持续和高效的方法。这种方法在制药生产中可能具有价值(Parshikov et al., 1992)。

比较分子场分析(CoMFA)

已对1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物进行了CoMFA研究,为调节它们的生化活性的立体和电子因素提供了见解。这种分析对于药物设计和理解它们治疗效果的分子基础具有重要意义(Tong et al., 1996)。

抗多巴胺活性

已经确定一些苯甲酰哌啶衍生物表现出抗多巴胺活性,这在治疗精神分裂症和帕金森病等疾病中可能具有相关性(Cortizo et al., 1991)。

GlyT1抑制

已经研究了苯甲酰哌啶衍生物作为甘氨酸转运蛋白1(GlyT1)的抑制剂,这是开发治疗精神分裂症的新方法(Liu et al., 2015)。

记忆增强

某些苯甲酰哌啶药物已经显示出增强记忆编码和改善学习任务表现的特性。这种特性在开发认知增强剂中可能至关重要(Arai et al., 1996)。

电荷转移复合物分析

已经研究了涉及苯甲酰哌啶衍生物的电荷转移复合物的形成,从而更深入地了解它们的电子和结构特性。这项研究对于新材料和传感器的开发具有重要意义(Abbu et al., 2019)。

5-羟色胺5-HT1A受体偏向激动剂

已经开发了一些1-(1-苯甲酰哌啶-4-基)甲胺衍生物作为5-羟色胺5-HT1A受体偏向激动剂。这一发现可能导致新的抑郁症和其他精神疾病治疗方法,可能具有更少的副作用(Sniecikowska et al., 2019)。

多巴胺转运体抑制剂

已经确定苯甲酰哌啶作为人类多巴胺转运体的新型选择性再摄取抑制剂,对于注意力缺陷多动障碍(ADHD)治疗和药物滥用研究具有相关性(Jones et al., 2023)。

安全和危害

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .

属性

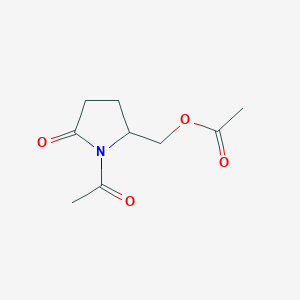

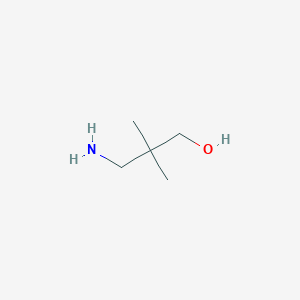

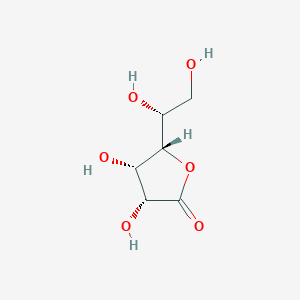

IUPAC Name |

1-(4-benzoylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVMJPJBWMFWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372389 | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-benzoylpiperidine | |

CAS RN |

25519-79-3 | |

| Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)